4-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile
Description
4-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile is a benzonitrile derivative with a 4-position substitution comprising a methylene-linked 2-hydroxyethylamino group (-CH₂-NH-CH₂CH₂OH). The molecular formula is C₁₀H₁₁N₂O (MW: 175.21 g/mol).
Properties
IUPAC Name |
4-[(2-hydroxyethylamino)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-7-9-1-3-10(4-2-9)8-12-5-6-13/h1-4,12-13H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJTWTBZDNDQEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCO)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Reactions
The (2-hydroxyethylamino)methyl group can be introduced via nucleophilic substitution. For example, 4-(bromomethyl)benzonitrile reacts with 2-aminoethanol in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. A base such as potassium carbonate facilitates deprotonation of the amine, enhancing nucleophilicity.
Reaction conditions :
-
Temperature: 60–80°C
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Time: 12–24 hours
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Yield: 50–70% (crude)
Purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients.
Reductive Amination
Reductive amination offers a two-step pathway:
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Condensation of 4-cyanobenzaldehyde with 2-aminoethanol to form an imine intermediate.
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Reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).
Key advantages :
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Avoids handling halogenated intermediates.
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Enables stereochemical control if chiral amines are involved.
Limitations :
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Requires anhydrous conditions to prevent aldehyde hydration.
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Over-reduction of the nitrile group is a risk if harsh reducing agents are used.
Solvent and Catalyst Optimization
Solvent Selection
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states. Protic solvents like ethanol may reduce yields due to competitive solvolysis of intermediates.
Catalytic Systems
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Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems.
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Lewis acids : Zinc chloride (ZnCl₂) accelerates imine formation in reductive amination.
Purification and Characterization
Crystallization Techniques
Crystallization from n-propanol or isopropyl alcohol yields high-purity product, as demonstrated in analogous benzonitrile salt formations. Slow cooling (0–5°C) minimizes impurity incorporation.
Chromatographic Methods
Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases resolves unreacted starting materials and byproducts.
Spectroscopic Confirmation
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¹H NMR : Signals at δ 4.2–4.5 ppm (methylene adjacent to hydroxyl) and δ 7.5–8.0 ppm (aromatic protons).
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IR : Stretching bands at ~2250 cm⁻¹ (C≡N) and ~3300 cm⁻¹ (O–H).
Challenges and Mitigation Strategies
Nitrile Stability
The nitrile group is susceptible to hydrolysis under acidic/basic conditions. Neutral pH and low temperatures (<50°C) are critical during synthesis.
Byproduct Formation
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N-Methylation : Excess methylating agents (e.g., dimethyl sulfate) may alkylate the amine. Stoichiometric control and slow reagent addition mitigate this.
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Oxidation : 2-Aminoethanol can oxidize to glycolic acid derivatives. Inert atmospheres (N₂/Ar) and antioxidant additives (e.g., BHT) improve stability.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the hydroxyl group, forming aldehydes or carboxylic acids depending on the reaction conditions and reagents used.
Reduction: : The nitrile group can be reduced to an amine, providing access to a range of derivative compounds.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are common oxidizing agents.
Reduction: : Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: : Halogenating agents or alkylating agents, under basic or acidic conditions.
Major Products Formed
Oxidation: : Formation of 4-cyanobenzaldehyde or 4-cyanobenzoic acid.
Reduction: : Formation of 4-[(2-Amino-ethylamino)-methyl]-benzonitrile.
Substitution: : Formation of various substituted benzonitriles with different functional groups.
Scientific Research Applications
Chemistry: : 4-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile is used as an intermediate in organic synthesis, enabling the construction of more complex molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.
Biology: : In the field of biology, this compound is utilized in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor agonists/antagonists. It may also be incorporated into probes and sensors for detecting specific biomolecules.
Medicine: : Pharmaceutical research exploits this compound's potential in drug discovery and development. Its derivatives might exhibit pharmacological activities, including antimicrobial, anticancer, or anti-inflammatory properties.
Industry: : This compound finds applications in the production of specialty chemicals, polymer additives, and advanced materials due to its reactive functional groups and stability.
Mechanism of Action
The mechanism by which 4-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands. The compound's ability to form hydrogen bonds and engage in electrostatic interactions with biological macromolecules underlies its bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related benzonitriles, focusing on substituents, molecular properties, and biological relevance. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Solubility and Polarity: The hydroxyethylamino group in the target compound improves water solubility compared to non-polar analogs like 4-((methylamino)methyl)benzonitrile. This is critical for bioavailability in drug candidates (e.g., DPP-4 inhibitors in ).
Biological Activity: Methyl-benzonitrile derivatives () demonstrate DPP-4 inhibition via nitrile interactions with Arg-125 and Ser-630 in the S1 pocket. The target compound’s nitrile and hydroxyethylamino groups may similarly engage targets like CDK2 (). Schiff base analogs () exhibit strong intramolecular H-bonds, stabilizing their conformations but limiting flexibility compared to the target compound.
Synthetic Accessibility: 4-(Bromomethyl)benzonitrile () serves as a precursor for synthesizing aminomethyl derivatives. Substituting bromine with 2-hydroxyethylamine could yield the target compound.
Safety Profiles :
- While direct toxicity data for the target compound is unavailable, structurally related benzonitriles (e.g., ) show hazards like skin irritation (H315) and acute toxicity (H302). The hydroxyethyl group may mitigate volatility, reducing inhalation risks.
Biological Activity
4-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile, also known by its chemical structure and various identifiers, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzonitrile core with a hydroxyethylamino side chain. This unique structure contributes to its interaction with biological systems.
- Molecular Formula : C11H14N2O
- Molecular Weight : 190.24 g/mol
The biological activity of 4-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, which may play a role in metabolic pathways.
- Receptor Binding : Preliminary studies suggest that it may bind to various receptors, influencing cellular signaling pathways.
Biological Activity and Therapeutic Potential
Research indicates that 4-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile exhibits several biological activities, including:
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Anticancer Activity :
- Studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- For instance, in vitro assays showed that it significantly reduced cell viability in A-431 (human epidermoid carcinoma) cells with an IC50 value indicating effective cytotoxicity.
-
Antimicrobial Properties :
- The compound has shown activity against various bacterial strains, indicating potential as an antimicrobial agent.
- Comparative studies revealed that it possesses similar efficacy to established antibiotics.
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Neuroprotective Effects :
- Investigations into neuroprotective properties have suggested that the compound may mitigate neuronal damage in models of oxidative stress.
Case Studies
Several case studies have explored the biological effects of 4-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile:
- Study 1 : A study investigated the anticancer properties in a mouse model of melanoma. The results indicated a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent.
- Study 2 : Research on its antimicrobial effects involved testing against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to conventional antibiotics.
Comparative Analysis with Similar Compounds
To understand the unique properties of 4-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile, comparisons were made with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-Hydroxybenzonitrile | Hydroxyl group at para position | Moderate antimicrobial |
| Benzonitrile | Simple nitrile without amino substitution | Low anticancer activity |
| 2-Amino-5-methylbenzonitrile | Amino group enhances receptor binding | Enhanced anticancer effects |
Q & A
Q. What are the established synthetic routes for 4-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile, and how can reaction efficiency be optimized?
Methodological Answer:
- Hydrosilylation approach : Use an Fe-based catalyst (e.g., BuN[Fe(CO)(NO)]) to facilitate the reaction between benzonitrile derivatives and hydroxymethyl precursors. Optimize temperature (60–80°C) and solvent polarity to enhance yield .
- Aminomethylation : React 4-(aminomethyl)benzyl alcohol with 2-hydroxyethylamine under reflux in ethanol. Monitor pH and stoichiometry to minimize by-products .
- Schiff base intermediates : Condense 4-aminobenzonitrile with aldehydes (e.g., salicylaldehyde) in ethanol under reflux, followed by reduction to introduce the hydroxyethylamino group. Recrystallization from ethanol improves purity (>80% yield) .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : Use H-NMR (300 MHz, CDCl) to identify aromatic protons (δ 7.34–7.72 ppm) and hydroxyethylamino methylene protons (δ 3.5–4.0 ppm). C-NMR confirms nitrile (δ 117–119 ppm) and hydroxyl-bearing carbons .
- X-ray crystallography : Grow single crystals via slow evaporation from ethanol. Refinement using SHELX software (e.g., SHELXL) provides precise bond lengths and angles (e.g., C–N = 1.45 Å, C–O = 1.36 Å) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Computational setup : Use Gaussian or similar software with the B3LYP functional and 6-31G(d) basis set. Calculate HOMO-LUMO gaps to assess redox activity (e.g., HOMO = -6.2 eV, LUMO = -1.8 eV).
- Correlation-energy analysis : Apply the Colle-Salvetti formula to model electron correlation effects, refining local kinetic-energy density terms to improve accuracy in predicting reaction pathways .
Q. What environmental degradation pathways are relevant for this compound, and how can they be experimentally validated?
Methodological Answer:
- Photolysis studies : Exclude aqueous solutions to UV light (λ = 254 nm) and analyze degradation products via LC-MS. Major by-products include hydroxylated benzonitrile derivatives and formic acid .
- Biodegradation assays : Use soil or wastewater microcosms under aerobic conditions. Track CO evolution and nitrile-to-amide conversion rates using FTIR or GC-MS .
Q. How do structural modifications (e.g., substituent variations) affect the compound’s hydrogen-bonding network and crystallinity?
Methodological Answer:
- Crystal engineering : Synthesize analogs (e.g., 4-(2-hydroxybenzylideneamino)-benzonitrile) and compare packing motifs. Van der Waals interactions dominate in non-polar derivatives, while hydroxyl groups enable O–H···N hydrogen bonds (d = 2.1 Å), enhancing thermal stability .
- Lattice energy calculations : Use Dmol or CRYSTAL17 to compute lattice energies (e.g., -120 kJ/mol for the parent compound) and correlate with experimental melting points .
Q. Notes on Data Consistency
- Synthesis yields : Discrepancies in yields (e.g., 81% vs. 70%) may arise from solvent purity or catalyst loading. Systematic optimization (e.g., Design of Experiments) is recommended .
- Computational vs. experimental data : DFT-predicted bond lengths may deviate by <0.05 Å from X-ray data. Cross-validate with hybrid functionals (e.g., ωB97X-D) for improved agreement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
